molecular formula C13H9BrN2O4 B1371576 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione CAS No. 26166-92-7

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No. B1371576
CAS RN: 26166-92-7
M. Wt: 337.12 g/mol
InChI Key: MWMSBQXTHIEBNT-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a derivative of thalidomide with a bromide atom on the benzyl ring . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is C13H9BrN2O4 . The InChI code is 1S/C13H9BrN2O4/c14-6-1-2-7-8 (5-6)13 (20)16 (12 (7)19)9-3-4-10 (17)15-11 (9)18/h1-2,5,9H,3-4H2, (H,15,17,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include a molecular weight of 337.13 , a density of 1.794±0.06 g/cm3 , and a melting point of >230 °C . It is slightly soluble in some organic solvents such as chloroform, dichloromethane, and acetone .

Scientific Research Applications

Anti-Psoriasis Agents

Research has shown that certain derivatives of thalidomide, which include compounds structurally similar to 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, exhibit potential as anti-psoriasis agents. These compounds have been found to inhibit TNF-α and IL-6 expression in cell models, demonstrating effectiveness in reducing key inflammatory markers associated with psoriasis without significant cytotoxicity (Tang et al., 2018).

Inhibition of Protoporphyrinogen Oxidase

Certain novel phthalimide derivatives, including those structurally related to 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, have been identified as promising targets for herbicide discovery. These compounds have shown efficacy as inhibitors of protoporphyrinogen oxidase, an enzyme crucial in the synthesis of chlorophyll, making them potent herbicides (Gao et al., 2019).

Cereblon Modulators in Cancer Therapy

Derivatives of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione have been explored as cereblon modulators, showing potential in cancer therapy. These compounds exhibit antiproliferative activities against certain cancer cell lines and can induce apoptosis and cell cycle arrest, suggesting their potential as antitumor drugs (Liu et al., 2022).

Binding with Bovine Serum Albumin

Studies have also explored the binding interaction of similar compounds with bovine serum albumin (BSA), which is important for understanding the pharmacokinetics and pharmacodynamics of drugs. The binding is influenced by temperature and reveals information about the drug’s stability and interaction with proteins (Alanazi et al., 2018).

Antimicrobial Activity

Compounds structurally related to 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione have shown antimicrobial activity. These include derivatives that have been tested against various pathogens, indicating their potential use in antimicrobial therapy (Ghabbour & Qabeel, 2016).

Tyrosinase Inhibition

Such compounds have also been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders or as agents in cosmetic products (Then et al., 2018).

Acetylcholinesterase Inhibition

Additionally, derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This suggests potential therapeutic applications in neurodegenerative disorders (Andrade-Jorge et al., 2018).

Safety And Hazards

The safety and hazards of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione are not clearly defined due to a lack of specific toxicity and safety data . General laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment and avoiding skin contact and inhalation .

Future Directions

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a functionalized cereblon ligand that can be used in the development of Thalidomide-based PROTACs . Its ability to rapidly conjugate with carboxyl linkers due to the presence of an amine group via peptide coupling reactions makes it a promising compound for future research and development .

properties

IUPAC Name

5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMSBQXTHIEBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Synthesis routes and methods

Procedure details

A mixture of 4-bromophthalic anhydride (10.0 g, 44.1 mmol), rac-α-aminoglutarimide hydrochloride (7.25 g, 44.0 mmol) and sodium acetate (3.61 g, 44.0 mmol) in acetic acid (150 mL) was heated to reflux overnight. The reaction mixture was cooled to room temperature, and the solvent was evaporated under vacuum. The residue was stirred in water (170 mL) for 3 hours, and the resulting solid was filtered, washed with additional water (80 mL), and dried under vacuum, to afford 13.8 g of 5-bromo-2-(2,6-dioxo-piperidin-3-yl)-isoindole-1,3-dione, in 93% yield; 1H NMR (DMSO-d6) δ 2.03-2.10 (m, 1H), 2.43-2.63 (m, 2H), 2.82-2.97 (m, 1H), 5.17 (dd, J=12.8 Hz, J=5.3 Hz, 1H), 7.85-7.88 (d, J=7.9 Hz, 1H), 8.10 (dd, J=7.9 Hz, J=1.7 Hz, 1H), 8.16 (d, J=1.7 Hz, 1H), 11.15 (s, 1H); 13C NMR (DMSO-d6) δ 21.9, 30.9, 49.2, 125.3, 126.4, 128.5, 130.1, 133.2, 137.6, 165.9, 166.4, 169.7, 172.7; Anal. Calcd for C13H9N2O4Br: C, 46.32; H, 2.69; N, 8.31. Found: C, 46.23; H, 2.47; N, 8.41.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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